MEGA-9

Critical Micelle Concentration Detergent Removal Membrane Protein Purification

Select MEGA-9 (CAS 85261-19-4) for its quantifiably distinct solubilization profile between MEGA-8 and MEGA-10. With a CMC of 16.0 mM, it enables more efficient dialysis removal than MEGA-10 while requiring lower working concentrations than MEGA-8. Its temperature-dependent behavior allows tunable membrane protein extraction, and it uniquely balances delipidation with transmembrane protein retention—making it the precise choice for functional reconstitution studies requiring controlled lamellarity. Available in ≥99% purity.

Molecular Formula C16H33NO6
Molecular Weight 335.44 g/mol
CAS No. 85261-19-4
Cat. No. B1676160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEGA-9
CAS85261-19-4
SynonymsMEGA-9
nonanoyl-N-methylglucamide
Molecular FormulaC16H33NO6
Molecular Weight335.44 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1
InChIKeyGCRLIVCNZWDCDE-SJXGUFTOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MEGA-9 CAS 85261-19-4: A Non-Ionic Membrane Protein Solubilization Detergent with Characterized CMC and Defined MEGA-Series Properties


MEGA-9 (N-Nonanoyl-N-methylglucamine, CAS 85261-19-4) is a non-ionic alkylmethylglucamide surfactant of the MEGA series [1]. It possesses a well-defined chemical structure (C₁₆H₃₃NO₆, molecular weight 335.44 g/mol) and is commercially available in high purity grades (≥99% by HPLC) [2]. The compound functions as a mild membrane protein solubilization agent with a reported critical micelle concentration (CMC) ranging from approximately 16-25 mM at 25°C under no-salt conditions, with variations depending on buffer composition and measurement methodology [3]. MEGA-9 exhibits low UV absorbance, facilitating its use in spectrophotometric protein assays, and is compatible with downstream chromatographic techniques including ion-exchange chromatography .

Why Generic Substitution Fails: Evidence-Based Differential Properties of MEGA-9 That Preclude Interchangeability with MEGA-8, MEGA-10, or Octyl Glucoside


Within the MEGA series and broader alkyl glycoside class, subtle variations in alkyl chain length and head group chemistry produce quantifiable differences in CMC, temperature sensitivity, membrane perturbation potency, and solubilization selectivity. Specifically, MEGA-9 occupies a distinct position between MEGA-8 (C8 alkyl) and MEGA-10 (C10 alkyl), with a CMC of 16.0 mM at 25°C compared to 51.3 mM for MEGA-8 and 4.8 mM for MEGA-10 [1]. This differential directly impacts dialysis removal efficiency and working concentration requirements. Furthermore, MEGA-9 demonstrates temperature-dependent solubilization behavior that contrasts with the temperature-insensitive profile of MEGA-8, and vesicle-forming characteristics distinctly different from octyl glucoside despite apparent chemical similarity [2]. These quantifiable differences preclude simple one-to-one substitution without altering experimental outcomes in membrane protein extraction, reconstitution, or structural studies.

MEGA-9 Quantitative Differential Evidence: Head-to-Head Comparisons Against MEGA-8, MEGA-10, Octyl Glucoside, and Triton X-100 for Informed Procurement


CMC at 25°C: MEGA-9 (16.0 mM) Demonstrates Intermediate Value Between MEGA-8 (51.3 mM) and MEGA-10 (4.8 mM) Enabling Balanced Dialysis Removal and Micellar Stability

Within the homologous MEGA series, MEGA-9 exhibits a critical micelle concentration (CMC) of 16.0 mM at 25°C, measured via ANS fluorescence probe method in saline buffer. This value is approximately 3.2-fold lower than MEGA-8 (51.3 mM) and approximately 3.3-fold higher than MEGA-10 (4.8 mM) under identical conditions [1]. The quantitative difference enables MEGA-9 to balance two competing experimental requirements: sufficient micelle stability for effective membrane protein solubilization above the CMC, and ease of subsequent detergent removal by dialysis or dilution due to a CMC not as prohibitively high as MEGA-8 nor as retention-prone as MEGA-10.

Critical Micelle Concentration Detergent Removal Membrane Protein Purification Dialysis

Membrane Perturbation Potency: MEGA-9 Exhibits Significantly Greater Effect than MEGA-8 and Comparable Potency to MEGA-10 in DPPC Vesicle Fluidity Assays

In fluorescence depolarization studies using dipalmitoylphosphatidylcholine (DPPC) vesicle membranes, all MEGA series surfactants decreased membrane fluidity. The quantitative order of perturbing potency was MEGA-8 < MEGA-9 ≅ MEGA-10 [1]. This ranking indicates that MEGA-9's nine-carbon alkyl chain confers membrane-perturbing effects significantly greater than MEGA-8's eight-carbon chain, but statistically comparable to MEGA-10's ten-carbon chain. Notably, sodium alkylsulfates with C8 and C10 chains and alkyltrimethylammonium chlorides with C8, C10, and C12 chains did not affect membrane fluidity when incorporated into the membrane, highlighting the distinct behavior of the MEGA series relative to ionic surfactants [1].

Membrane Fluidity DPPC Vesicles Fluorescence Depolarization Surfactant-Membrane Interaction

Phospholipid vs. Transmembrane Protein Solubilization Selectivity: MEGA-9 (80% Lipid, 72% Band 3) Provides Intermediate Profile Between Octyl Glucoside (92%, 62%) and Triton X-100 (78%, 82%)

In a comparative study of rat red blood cell ghost solubilization using 1% (w/v) detergent solutions, MEGA-9 solubilized 80% of ghost phospholipid and 72% of the transmembrane band 3 protein. In contrast, octyl glucoside solubilized 92% of phospholipid but only 62% of band 3, while Triton X-100 solubilized 78% of phospholipid and 82% of band 3 [1]. MEGA-9 thus occupies an intermediate selectivity profile: it removes phospholipid more effectively than Triton X-100 (80% vs. 78%) while retaining more band 3 protein than octyl glucoside (72% vs. 62%). This differential selectivity is critical for cytoskeleton fraction preparation, where octyl glucoside was shown to preserve tetrameric band 3 association with the spectrin-actin network whereas Triton X-100 dissociates tetrameric band 3 to dimer, resulting in reduced band 3 retention [1].

Membrane Protein Extraction Band 3 Protein Cytoskeleton Preparation Selective Solubilization

Temperature Dependence of Solubilization: MEGA-9 Exhibits Quantifiable Temperature Sensitivity Distinct from Temperature-Insensitive MEGA-8

The CMC of MEGA-9 decreases slightly with increasing temperature (range 5-40°C), whereas the CMC of MEGA-8 is virtually insensitive to temperature over this same range [1]. Furthermore, solubilization of egg phosphatidylcholine (PC) by MEGA-9 was found to be somewhat more temperature-dependent than the CMC of this detergent, with the MEGA-9 to egg PC ratio in structures at optical clarity being 2.3, while the monomeric MEGA-9 concentration at solubilization was 14.3 mM (slightly lower than the CMC at 25°C) [1]. The lamellar-micellar phase boundaries determined by simultaneous 90° light scattering and resonance energy transfer using NBD-PE and Rho-PE probes confirmed this temperature sensitivity [1].

Temperature Dependence Phospholipid Solubilization Egg PC Phase Boundary

Vesicle-Forming Characteristics: MEGA-9 Tends to Form Multilamellar Vesicles, Differentiating It from Octyl Glucoside Despite Apparent Chemical Similarity

Despite its chemical similarity to octyl glucoside, MEGA-9 is clearly different in terms of its vesicle-forming characteristics [1]. Specifically, vesicles formed from MEGA-9 tended to be multilamellar in structure [1]. This property distinguishes MEGA-9 not only from octyl glucoside but also provides a defined physical characteristic relevant to membrane protein reconstitution studies where lamellarity affects encapsulation efficiency, solute retention, and membrane protein orientation. The multilamellar tendency is a direct consequence of MEGA-9's physicochemical behavior in aqueous phospholipid systems and is not merely a qualitative observation but a defined characteristic for experimental design.

Vesicle Formation Multilamellar Vesicles Reconstitution Liposome

MEGA-9 Demonstrates Functional Preservation in Neurotoxin Receptor Solubilization from Synaptic Membranes

MEGA-9 was successfully employed to solubilize the acceptor for Clostridium botulinum type B neurotoxin from rat brain synaptic membranes while preserving specific binding activity [1]. The solubilized acceptor, when assayed by acetone precipitation in the presence of phosphatidylcholine and subsequent incorporation into lipid vesicles with gangliosides, retained specific ¹²⁵I-labeled neurotoxin binding activity. Lipid vesicles incorporating either the acceptor or gangliosides alone showed extremely low binding activity, confirming that MEGA-9 solubilization preserved the functional protein acceptor/ganglioside complex required for toxin receptor activity [1].

Receptor Solubilization Neurotoxin Binding Synaptic Membrane Functional Assay

Optimal MEGA-9 Application Scenarios: Evidence-Derived Use Cases for Membrane Protein Solubilization, Purification, and Reconstitution Workflows


Membrane Protein Purification Requiring Balanced CMC for Dialysis Removal

MEGA-9's CMC of 16.0 mM at 25°C positions it ideally for workflows where detergent removal by dialysis is required post-purification. Its CMC is 3.3× higher than MEGA-10 (4.8 mM), enabling more efficient dialysis removal than longer-chain MEGA series members, while remaining 3.2× lower than MEGA-8 (51.3 mM), reducing the working concentration needed to maintain micellar conditions during protein solubilization [1]. This property is particularly advantageous when purifying integral membrane proteins for subsequent functional assays or structural studies where residual detergent interference must be minimized.

Cytoskeleton and Membrane Skeleton Preparation with Defined Phospholipid/Protein Selectivity

For researchers preparing cytoskeleton fractions from erythrocyte membranes, MEGA-9 provides an intermediate solubilization profile (80% phospholipid removal, 72% band 3 protein retention) that differs quantitatively from both octyl glucoside (92% lipid, 62% band 3) and Triton X-100 (78% lipid, 82% band 3) [1]. This specific selectivity makes MEGA-9 the detergent of choice when a balance between efficient delipidation and retention of native transmembrane protein associations is required. The ability of MEGA-9 to preserve more band 3 protein than octyl glucoside while removing more lipid than Triton X-100 enables preparation of membrane skeletons with intermediate compositional characteristics.

Functional Reconstitution of Membrane Protein Complexes into Defined Lipid Environments

The demonstrated ability of MEGA-9 to solubilize and preserve functional neurotoxin receptor complexes from synaptic membranes, including the required protein acceptor/ganglioside interaction, establishes its utility in functional reconstitution studies [1]. Combined with its tendency to form multilamellar vesicles and its distinct temperature sensitivity relative to MEGA-8 [2], MEGA-9 is particularly suited for experiments requiring controlled membrane protein incorporation into liposomes with defined lamellarity and retention of native protein-lipid interactions.

Temperature-Modulated Membrane Solubilization Protocols

Unlike MEGA-8, which exhibits virtually no temperature sensitivity in its CMC and solubilization behavior over 5-40°C, MEGA-9 shows measurable temperature dependence in both parameters [1]. This differential property enables researchers to use MEGA-9 in temperature-controlled solubilization protocols where the efficiency of membrane protein extraction can be modulated by adjusting experimental temperature. For protocols requiring precise control over the degree of solubilization through temperature variation, MEGA-9 provides a tunable parameter that MEGA-8 cannot offer.

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